4-(2-Cyclopropoxyethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

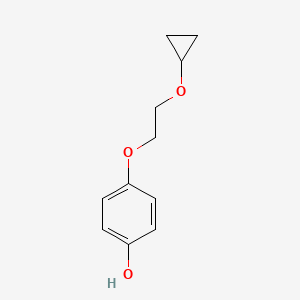

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyclopropyloxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-9-1-3-10(4-2-9)13-7-8-14-11-5-6-11/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYQIVSXHSQFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OCCOC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696062 | |

| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-40-8 | |

| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Cyclopropoxyethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 4-(2-Cyclopropoxyethoxy)phenol, a key intermediate in the synthesis of various pharmacologically active molecules, including the Janus kinase (JAK) inhibitor, Fedratinib.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for the synthesis, a detailed step-by-step experimental protocol, and the underlying chemical principles that govern the selected pathway. The presented methodology is designed to be both efficient and scalable, drawing upon established and reliable chemical transformations.

Introduction and Strategic Overview

This compound is a substituted phenol derivative characterized by a cyclopropoxyethoxy side chain. Its importance lies in its role as a crucial building block for more complex molecules of pharmaceutical interest. The synthesis of this compound requires a strategic approach to selectively functionalize the phenol group and construct the ether linkages.

The synthetic strategy outlined in this guide is a multi-step process that leverages the principles of protecting group chemistry and the Williamson ether synthesis.[6][7][8][9][10] The core of our approach involves the following key transformations:

-

Protection of Hydroquinone: To achieve selective alkylation, one of the hydroxyl groups of hydroquinone is protected, directing the subsequent etherification to the desired position.

-

Synthesis of the Cyclopropoxyethyl Side Chain: A suitable electrophile containing the cyclopropoxyethyl moiety is prepared.

-

Williamson Ether Synthesis: The protected hydroquinone is coupled with the cyclopropoxyethyl electrophile to form the desired ether linkage.[6][7][8][9][10]

-

Deprotection: The protecting group is removed to yield the final product, this compound.

This strategic disconnection is illustrated in the following diagram:

Caption: Retrosynthetic analysis of this compound.

Detailed Synthesis Pathway

The chosen pathway for the synthesis of this compound involves three main stages, starting from commercially available hydroquinone and 2-cyclopropylethanol.

Stage 1: Synthesis of 4-(Benzyloxy)phenol (Hydroquinone Monobenzyl Ether)

To prevent dialkylation of hydroquinone, a common issue in Williamson ether synthesis with diols, we begin by protecting one of the hydroxyl groups. The benzyl group is an excellent choice for this purpose due to its relative stability under various reaction conditions and its ease of removal via catalytic hydrogenation.[11][12]

The reaction proceeds via a nucleophilic substitution where the phenoxide, generated in situ by a base, attacks benzyl chloride.

Caption: Synthesis of 4-(Benzyloxy)phenol from hydroquinone.

Stage 2: Synthesis of 2-Cyclopropoxyethyl Tosylate

The next crucial step is the preparation of a suitable electrophile containing the cyclopropoxyethyl moiety. We start with 2-cyclopropylethanol, which can be synthesized from cyclopropylacetaldehyde.[13][14] This alcohol is then converted to a tosylate. Tosylates are excellent leaving groups, making them ideal for the subsequent Williamson ether synthesis.[6][10]

The reaction involves the treatment of 2-cyclopropylethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which neutralizes the HCl byproduct.

Stage 3: Synthesis of this compound

This final stage involves two key steps: the coupling of 4-(benzyloxy)phenol with 2-cyclopropoxyethyl tosylate, followed by the deprotection of the benzyl group.

Step 3a: Williamson Ether Synthesis

The sodium salt of 4-(benzyloxy)phenol, generated by a strong base such as sodium hydride (NaH), acts as a nucleophile and attacks the 2-cyclopropoxyethyl tosylate in an SN2 reaction to form the protected intermediate, 1-(benzyloxy)-4-(2-cyclopropoxyethoxy)benzene.[7][8][10]

Step 3b: Deprotection

The final step is the removal of the benzyl protecting group. This is efficiently achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is clean and typically provides high yields of the desired product.

The overall synthesis pathway is summarized in the diagram below:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 4-(Benzyloxy)phenol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Hydroquinone | 110.11 | 11.01 g | 0.1 |

| Benzyl Chloride | 126.58 | 12.66 g | 0.1 |

| Potassium Carbonate | 138.21 | 20.73 g | 0.15 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (11.01 g, 0.1 mol), potassium carbonate (20.73 g, 0.15 mol), and acetone (200 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl chloride (12.66 g, 0.1 mol) dropwise to the suspension over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetone (2 x 30 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(benzyloxy)phenol as a white solid.

Protocol 2: Synthesis of 2-Cyclopropoxyethyl Tosylate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Cyclopropylethanol | 86.13 | 8.61 g | 0.1 |

| p-Toluenesulfonyl chloride | 190.65 | 21.0 g | 0.11 |

| Pyridine | 79.10 | 15.8 g | 0.2 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

Procedure:

-

Dissolve 2-cyclopropylethanol (8.61 g, 0.1 mol) in dry dichloromethane (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.[15][]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (15.8 g, 0.2 mol) followed by the portion-wise addition of p-toluenesulfonyl chloride (21.0 g, 0.11 mol).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Separate the organic layer and wash it successively with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-cyclopropoxyethyl tosylate as a colorless oil. The product is used in the next step without further purification.

Protocol 3: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(Benzyloxy)phenol | 200.23 | 20.02 g | 0.1 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 4.4 g | 0.11 |

| 2-Cyclopropoxyethyl Tosylate | 240.32 | 24.03 g | 0.1 |

| Tetrahydrofuran (THF), dry | 72.11 | 200 mL | - |

| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |

| Ethanol | 46.07 | 250 mL | - |

| Hydrogen Gas | 2.02 | 1 atm | - |

Procedure:

Step 3a: Etherification

-

To a suspension of sodium hydride (4.4 g, 0.11 mol) in dry THF (100 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere, add a solution of 4-(benzyloxy)phenol (20.02 g, 0.1 mol) in dry THF (100 mL) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Add a solution of 2-cyclopropoxyethyl tosylate (24.03 g, 0.1 mol) in dry THF (50 mL) dropwise to the reaction mixture.

-

Heat the reaction to reflux and maintain for 6 hours.

-

After cooling, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 1-(benzyloxy)-4-(2-cyclopropoxyethoxy)benzene.

Step 3b: Deprotection

-

Dissolve the crude product from the previous step in ethanol (250 mL) in a hydrogenation flask.

-

Add 10% Pd/C (1.0 g) to the solution.

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure).

-

Stir the mixture vigorously at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product as a white solid.

Conclusion

This guide has detailed a reliable and efficient synthetic pathway for this compound. By employing a strategic use of protecting groups and leveraging the well-established Williamson ether synthesis, this methodology provides a clear and reproducible route for obtaining this valuable pharmaceutical intermediate. The provided step-by-step protocols, along with the underlying chemical principles, should serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.

References

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Munin. (n.d.). Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol. Retrieved from [Link]

- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

- Google Patents. (n.d.). Alkylation of hydroquinone - US2832808A.

- Google Patents. (n.d.). US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.

-

ResearchGate. (2025, August 6). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Retrieved from [Link]

- Google Patents. (n.d.). EP0438329A1 - Process for the C-alkylation of hydroquinone and its monoethers.

- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.

-

ResearchGate. (2025, August 6). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. Retrieved from [Link]

- Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.

-

National Institutes of Health. (n.d.). Fedratinib in 2025 and beyond: indications and future applications - PMC. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC. Retrieved from [Link]

-

ACG Publications. (2016, March 28). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Retrieved from [Link]

-

PubMed. (n.d.). Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis. Retrieved from [Link]

- Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.

-

PubMed Central. (2020, April 28). Fedratinib in myelofibrosis - PMC. Retrieved from [Link]

-

PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - Research journals. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). A Trial of Fedratinib in Subjects With DIPSS, Intermediate or High-Risk Primary Myelofibrosis, Post-Polycythemia Vera Myelofibrosis, or Post-Essential Thrombocythemia Myelofibrosis and Previously Treated With Ruxolitinib. Retrieved from [Link]

- Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.

Sources

- 1. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]

- 12. 4-(ベンジルオキシ)フェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-Cyclopropylethanol | 2566-44-1 | Benchchem [benchchem.com]

- 14. US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both - Google Patents [patents.google.com]

- 15. 2-Cyclopropylethanol, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

physicochemical properties of 4-(2-Cyclopropoxyethoxy)phenol

An In-depth Technical Guide to 4-(2-Cyclopropoxyethoxy)phenol

Introduction and Strategic Importance

This compound is a substituted phenol derivative characterized by a cyclopropoxyethoxy moiety attached to a phenolic ring. This compound holds significant interest within the pharmaceutical and chemical research sectors, primarily serving as a sophisticated building block in the synthesis of complex organic molecules. Its unique structural combination—a reactive phenol group, a flexible ether linkage, and a strained cyclopropyl ring—imparts specific chemical properties that are valuable in medicinal chemistry. Notably, molecules with similar structural motifs are investigated as intermediates for pharmacologically active agents. For instance, the related compound Roflumilast, a potent phosphodiesterase-4 (PDE-4) inhibitor used in the treatment of COPD, features a cyclopropylmethoxy group, highlighting the utility of this chemical space in drug design[1][2]. This guide provides a comprehensive overview of the essential physicochemical properties, a robust synthetic protocol, and validated analytical methodologies for this compound.

Physicochemical and Computational Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, reactivity, and pharmacokinetic behavior in potential drug candidates. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene[3] |

| CAS Number | 885274-40-8 | ChemScene[3] |

| Molecular Formula | C₁₁H₁₄O₃ | ChemScene[3] |

| Molecular Weight | 194.23 g/mol | ChemScene[3] |

| Appearance | (Predicted) White to off-white solid or oil | General Knowledge |

| LogP (Octanol-Water Partition Coefficient) | 1.95 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 38.69 Ų | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Rotatable Bonds | 5 | ChemScene[3] |

| SMILES | C1=C(C=CC(=C1)OCCOC2CC2)O | ChemScene[3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This classical and reliable method involves the reaction of a phenoxide with an appropriate alkyl halide. In this protocol, we utilize hydroquinone as the starting phenol and 1-bromo-2-cyclopropoxyethane as the alkylating agent. The mono-alkylation of hydroquinone is favored by using a stoichiometric amount of the base and alkylating agent, leveraging the reduced nucleophilicity of the second hydroxyl group after the first has reacted.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (11.0 g, 0.1 mol), potassium carbonate (13.8 g, 0.1 mol), and acetone (150 mL).

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the more acidic phenolic hydroxyl group of hydroquinone, forming the nucleophilic phenoxide. Using one equivalent of base favors mono-alkylation. Acetone is an excellent polar aprotic solvent for this SN2 reaction.

-

-

Addition of Alkylating Agent: While stirring the suspension, add 1-bromo-2-cyclopropoxyethane (16.5 g, 0.1 mol) dropwise at room temperature.

-

Causality: A controlled addition helps to manage any potential exotherm and maintain a steady reaction rate.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 5-7 hours. The reaction progress should be monitored.

-

Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of hydroquinone and the formation of the product. An HPLC method similar to that used for related phenols can be employed[4].

-

-

Workup and Extraction: After completion, cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Causality: This step removes the base and inorganic byproducts.

-

-

Aqueous Extraction: Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Causality: Washing removes any remaining water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 30%) as the eluent.

-

Causality: Chromatography separates the desired mono-alkylated product from unreacted hydroquinone and the di-alkylated byproduct based on polarity.

-

-

Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to afford this compound as a pure compound. Confirm identity and purity using the analytical methods described below.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of the synthesized compound is critical. A multi-pronged analytical approach provides a self-validating system for quality control.

Diagram of Analytical Workflow

Caption: Analytical workflow for structure and purity validation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method validates the purity of the final compound, ensuring the absence of starting materials or byproducts. A reverse-phase HPLC method is suitable for this purpose[4].

-

Instrumentation: HPLC system with a UV detector (e.g., Agilent 1100 series)[4].

-

Column: C18 reverse-phase column (e.g., Zorbax Extend C18, 150 mm x 4.6 mm, 5 µm)[4].

-

Mobile Phase: A gradient of A: 0.1% Acetic Acid in Water and B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Procedure:

-

Prepare a sample solution of this compound in acetonitrile (approx. 1 mg/mL).

-

Inject 10 µL into the HPLC system.

-

Run the gradient and analyze the resulting chromatogram.

-

-

Self-Validation: The chromatogram should show a single major peak, with an area percentage of >98%, confirming the high purity of the compound. The absence of peaks corresponding to hydroquinone or the di-substituted byproduct validates the effectiveness of the purification.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃):

-

Expected Signals: Aromatic protons on the phenol ring (appearing as two doublets, AA'BB' system), the methylene protons of the ethoxy chain (appearing as two triplets), the methine proton of the cyclopropyl group, and the methylene protons of the cyclopropyl group. A broad singlet for the phenolic -OH is also expected.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Signals: Distinct signals for the four unique aromatic carbons, the two methylene carbons of the ethoxy chain, and the two unique carbons of the cyclopropyl ring.

-

-

Self-Validation: The observed chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, must be consistent with the proposed structure of this compound.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

-

Procedure:

-

Dissolve a small sample in a suitable solvent (e.g., methanol).

-

Infuse the solution into the ESI-MS instrument.

-

Acquire the mass spectrum in positive or negative ion mode.

-

-

Self-Validation: The spectrum should display a prominent ion corresponding to the molecular weight of the compound. For example, in positive mode, an [M+H]⁺ ion at m/z 195.23 or an [M+Na]⁺ ion at m/z 217.21 would confirm the molecular formula C₁₁H₁₄O₃.

References

- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

- Google Patents. (n.d.). Preparation of 4-methyl-2-cyclohexylphenol.

- Google Patents. (n.d.). New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol.

-

Peste, G., Bibire, N., & Diaconescu, R. (2010). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. Farmacia, 58(4), 449-457. Retrieved from [Link]

-

PubChem. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxyethoxy)phenol. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol.

-

BPS Bioscience. (n.d.). Roflumilast PDE4 27645-1. Retrieved from [Link]

-

PubChem. (n.d.). Roflumilast. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Cyclopropylmethoxy)phenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-ethoxy-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (2S,3R,4R,5S,6R)-2-(4-Chloro-3-((4-ethoxyphenyl)(hydroxy)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(2-Cyclopropoxyethoxy)phenol

CAS Number: 63659-16-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Cyclopropoxyethoxy)phenol is a phenolic ether of significant interest in the pharmaceutical industry, primarily recognized as a key intermediate and impurity in the synthesis of Betaxlol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1][2][3] The unique structural features of this molecule, namely the phenolic hydroxyl group and the cyclopropoxyethoxy side chain, impart specific chemical properties that are crucial for its role as a building block in organic synthesis. The presence of the cyclopropyl moiety is particularly noteworthy, as this functional group is increasingly utilized in medicinal chemistry to enhance metabolic stability, potency, and to reduce off-target effects.[4] This guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, offering valuable insights for professionals in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 63659-16-5 | [5] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [2][5] |

| Appearance | Colorless to Light Yellow Oil to Semi-Solid | [2] |

| Boiling Point (Predicted) | 304.4 ± 17.0 °C | [2] |

| Density (Predicted) | 1.112 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.01 ± 0.15 | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |

Synthesis Methodologies

The synthesis of this compound typically involves the etherification of a substituted phenol. The Williamson ether synthesis is a prominent method employed for this transformation, which involves the reaction of an alkoxide with a primary alkyl halide.[6][7][8][9][10] Several synthetic routes have been described, often starting from readily available precursors like p-hydroxyphenylethanol or protected p-halophenols.

Method 1: Direct Etherification of p-Hydroxyphenylethanol

This approach is a straightforward method that involves the direct reaction of p-hydroxyphenylethanol with a cyclopropylmethyl halide in the presence of a base.[11]

Sources

- 1. CAS 63659-16-5: 4-[2-(Cyclopropylmethoxy)ethyl]phenol [cymitquimica.com]

- 2. 4-[2-(CYCLOPROPYLMETHOXY)ETHYL]PHENOL | 63659-16-5 [amp.chemicalbook.com]

- 3. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | LGC Standards [lgcstandards.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Cyclopropoxyethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Cyclopropoxyethoxy)phenol is a significant organic compound, often utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its molecular architecture, featuring a phenolic ring, an ether linkage, and a cyclopropyl group, presents a unique and interesting challenge for structural elucidation. The precise confirmation of its chemical structure is paramount for ensuring the purity, stability, and efficacy of any subsequent products in the drug development pipeline. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to unambiguously determine the structure of this compound. As a senior application scientist, the following narrative is structured to not only present the "what" and "how" but also the critical "why" behind the chosen experimental strategies, reflecting a field-proven approach to structural analysis.

The Strategic Workflow of Structure Elucidation

The determination of a molecule's structure is a systematic process of piecing together a puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that leads to a confident structural assignment. The overall strategy involves a multi-pronged approach, starting from the most fundamental compositional analysis and progressing to detailed mapping of the atomic connectivity.

Caption: Workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis - Elemental Composition and Molecular Mass

Elemental Analysis: The Empirical Blueprint

Elemental analysis is a cornerstone technique for determining the mass fractions of carbon, hydrogen, and other elements in a sample.[1] This method provides the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For a synthesized compound like this compound, elemental analysis serves as a crucial first step in verifying its identity and purity.[2][3]

The molecular formula for this compound is C₁₁H₁₄O₃ .

Theoretical Elemental Composition:

-

Carbon (C): (11 * 12.011) / 194.23 * 100% = 68.02%

-

Hydrogen (H): (14 * 1.008) / 194.23 * 100% = 7.26%

-

Oxygen (O): (3 * 15.999) / 194.23 * 100% = 24.71%

Data Summary Table: Elemental Analysis

| Element | Theoretical % | Experimental % (Typical) |

| Carbon | 68.02 | 68.0 ± 0.3 |

| Hydrogen | 7.26 | 7.2 ± 0.3 |

| Oxygen | 24.71 | 24.7 ± 0.3 |

An experimentally determined composition that aligns with these theoretical values within an accepted deviation of 0.3% provides strong evidence for the proposed empirical formula.[1]

Experimental Protocol: Combustion Analysis

-

A small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen.

-

The combustion products (CO₂, H₂O) are passed through a series of traps containing specific absorbents.

-

The mass of each trap is measured before and after combustion to determine the mass of CO₂ and H₂O produced.

-

These masses are then used to calculate the mass percentages of carbon and hydrogen in the original sample. Oxygen is typically determined by difference.[2]

Mass Spectrometry: Unveiling the Molecular Ion

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.[4] For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 194.23

The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

Predicted Fragmentation Pattern:

The structure of this compound suggests several likely fragmentation pathways upon electron ionization.

Caption: Predicted major fragmentation pathways for this compound in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Part 2: Spectroscopic Fingerprinting - Identifying Functional Groups and Connectivity

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic -OH[5][6] |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H (ethoxy & cyclopropyl) |

| 1600 & 1500 | C=C stretch | Aromatic Ring[7] |

| 1250-1050 | C-O stretch | Ether and Phenol[8] |

The broad O-H stretch is highly characteristic of a hydrogen-bonded phenol.[6] The presence of both aromatic and aliphatic C-H stretches, along with the strong C-O stretching bands, would strongly support the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

An IR beam is passed through the crystal in such a way that it interacts with the sample at the surface.

-

The detector measures the absorption of IR radiation by the sample as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of individual atoms.[9]

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 2H | Aromatic protons ortho to -OR |

| ~6.7 | d | 2H | Aromatic protons meta to -OR |

| ~5.5 | br s | 1H | Phenolic -OH proton (exchangeable with D₂O)[7] |

| ~4.1 | t | 2H | -O-CH₂-CH₂-O- |

| ~3.8 | t | 2H | -O-CH₂-CH₂-O- |

| ~3.4 | m | 1H | Cyclopropyl -CH- |

| ~0.6 | m | 2H | Cyclopropyl -CH₂- (diastereotopic) |

| ~0.3 | m | 2H | Cyclopropyl -CH₂- (diastereotopic) |

The characteristic AA'BB' pattern of the aromatic protons indicates a 1,4-disubstituted benzene ring. The downfield shifts of the ethoxy protons are due to the deshielding effect of the adjacent oxygen atoms.[8] The upfield shifts of the cyclopropyl protons are a hallmark of this strained ring system. A "D₂O shake" experiment would cause the phenolic -OH peak to disappear, confirming its assignment.[10]

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Aromatic C-OH |

| ~150 | Aromatic C-OR |

| ~116 | Aromatic C-H (ortho to -OR) |

| ~115 | Aromatic C-H (meta to -OR) |

| ~70 | -O-CH₂-CH₂-O- |

| ~68 | -O-CH₂-CH₂-O- |

| ~12 | Cyclopropyl -CH- |

| ~3 | Cyclopropyl -CH₂- |

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the connectivity between atoms.

-

COSY: A COSY spectrum would show correlations between adjacent protons, for example, between the two ethoxy methylene groups and between the cyclopropyl methine and methylene protons.

-

HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached, confirming the assignments made in the ¹H and ¹³C spectra.

Experimental Protocol: NMR Spectroscopy

-

A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in a thin NMR tube.

-

The tube is placed in the strong magnetic field of the NMR spectrometer.

-

A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are detected and processed to generate the NMR spectrum.

Part 3: The Convergence of Evidence - An Integrated Approach

The true power of this multi-technique approach lies in the synergy of the data. Elemental analysis and mass spectrometry establish the molecular formula. IR spectroscopy identifies the key functional groups. Finally, NMR spectroscopy provides the detailed map of the atomic connectivity, allowing for the unambiguous assembly of the final structure. Each piece of data corroborates the others, leading to a self-validating and trustworthy structural determination.

References

-

Wikipedia. Elemental analysis. [Link]

- McMurry, J. (2018). Organic Chemistry (10th ed.). Cengage Learning.

-

Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

-

ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

-

Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. 11.12: Spectroscopy of Alcohols and Phenols. [Link]

-

The Royal Society of Chemistry. Supporting information for... [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. [Link]

-

PubChem. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. [Link]

-

ResearchGate. 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]

-

NIST WebBook. Phenol, 2-ethoxy-. [Link]

Sources

- 1. Elemental analysis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 4-(2-Cyclopropoxyethoxy)phenol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(2-Cyclopropoxyethoxy)phenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by established methodologies.

Introduction

This compound, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1], is a bifunctional organic compound featuring a phenol ring and a cyclopropoxyethoxy side chain. The precise characterization of its chemical structure is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs). Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will present and interpret the predicted spectroscopic data for this compound, offering a comprehensive reference for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each atom.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic, ethoxy, and cyclopropyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the oxygen atoms and the anisotropic effect of the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 2H | Ar-H (ortho to -OH) |

| ~6.7 | d | 2H | Ar-H (ortho to -O) |

| ~4.8 | s | 1H | Ar-OH |

| ~4.0 | t | 2H | -O-CH₂-CH₂-O- |

| ~3.8 | t | 2H | -O-CH₂-CH₂-O- |

| ~3.4 | m | 1H | Cyclopropyl CH |

| ~0.5 | m | 4H | Cyclopropyl CH₂ |

Interpretation of ¹H NMR Spectrum:

The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the para-substituted benzene ring. The two doublets around 6.8 and 6.7 ppm correspond to the aromatic protons. The phenolic hydroxyl proton appears as a singlet around 4.8 ppm; its chemical shift can be concentration and solvent dependent. The two triplets at approximately 4.0 and 3.8 ppm are assigned to the methylene protons of the ethoxy bridge, showing coupling to each other. The cyclopropyl group protons exhibit more complex signals, with the methine proton appearing as a multiplet around 3.4 ppm and the methylene protons as a multiplet at higher field, around 0.5 ppm, due to their shielded environment.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~152 | Ar-C (C-OH) |

| ~150 | Ar-C (C-O) |

| ~116 | Ar-CH (ortho to -OH) |

| ~115 | Ar-CH (ortho to -O) |

| ~70 | -O-CH₂-CH₂-O- |

| ~68 | -O-CH₂-CH₂-O- |

| ~55 | Cyclopropyl CH |

| ~3 | Cyclopropyl CH₂ |

Interpretation of ¹³C NMR Spectrum:

The downfield signals at approximately 152 and 150 ppm are attributed to the quaternary aromatic carbons directly attached to the oxygen atoms. The signals for the protonated aromatic carbons appear around 115-116 ppm. The two carbons of the ethoxy bridge are observed at approximately 70 and 68 ppm. The cyclopropyl methine carbon is expected around 55 ppm, while the methylene carbons are significantly shielded and appear upfield at around 3 ppm.

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring high-quality NMR spectra involves the following steps:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] Ensure the sample is fully dissolved to create a homogenous solution.

-

Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to maximize homogeneity.[3] Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1500 | Strong | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (aryl ether) |

| ~1120 | Strong | C-O stretch (alkyl ether) |

| ~1050 | Medium | C-O stretch (cyclopropyl ether) |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Interpretation of IR Spectrum:

The most prominent feature in the IR spectrum is a broad and strong absorption band around 3350 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the phenolic group. The aromatic C-H stretching vibrations appear around 3050 cm⁻¹, while the aliphatic C-H stretches of the ethoxy and cyclopropyl groups are observed in the 2950-2850 cm⁻¹ region. The presence of the aromatic ring is confirmed by the strong C=C stretching absorptions at approximately 1600 and 1500 cm⁻¹. The strong bands around 1230 cm⁻¹ and 1120 cm⁻¹ are assigned to the C-O stretching vibrations of the aryl and alkyl ethers, respectively. The out-of-plane C-H bending vibration for a para-substituted aromatic ring is expected around 830 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy:

A common method for analyzing a solid sample using a Fourier Transform Infrared (FTIR) spectrometer is as follows:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with about 200 mg of dry KBr powder.[4] Alternatively, for a thin film measurement, dissolve the sample in a volatile solvent and deposit it onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty sample compartment or the pure KBr pellet is recorded.[5]

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 124 | Moderate | [M - C₄H₆O]⁺ |

| 110 | High | [C₆H₅O-CH₂]⁺ |

| 95 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 57 | High | [C₄H₉]⁺ (from cyclopropoxy fragmentation) |

Interpretation of Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 194, corresponding to the molecular weight of the compound.[1] A key fragmentation pathway would involve the cleavage of the ethoxy side chain. Loss of a cyclopropoxy radical would lead to a fragment at m/z 124. Another significant fragmentation would be the cleavage of the C-O bond of the ethoxy group, resulting in a fragment at m/z 110. Further fragmentation of the aromatic portion could lead to ions at m/z 95 and 77. A base peak at m/z 57, corresponding to the cyclopropylmethyl cation, is also plausible.

Experimental Protocol for Mass Spectrometry:

A general procedure for obtaining a mass spectrum using a technique like gas chromatography-mass spectrometry (GC-MS) is:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.

-

Injection: A small volume of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent.

-

Ionization: The separated compound enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, integrating the data from each technique for a comprehensive structural confirmation.

Caption: Workflow for Structural Elucidation.

This diagram shows how data from NMR, IR, and MS are individually interpreted to reveal the C-H framework, functional groups, and molecular weight, all of which converge to confirm the final chemical structure of the target molecule.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted data presented in this guide serves as a valuable reference for scientists and researchers involved in the synthesis, quality control, and application of this important pharmaceutical intermediate. The detailed interpretation of the spectroscopic features, along with the outlined experimental protocols, ensures a thorough understanding of the molecule's structural identity.

References

-

University of Missouri-St. Louis. NMR Sample Preparation. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Alwsci. How To Prepare And Run An NMR Sample. [Link]

-

Chemistry LibreTexts. How an FTIR Spectrometer Operates. [Link]

-

Shimadzu. Shimadzu FTIR Standard Operating Procedure. [Link]

Sources

Solubility Profile of 4-(2-Cyclopropoxyethoxy)phenol: A Technical Guide for Preformulation and Development

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate clinical success. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-Cyclopropoxyethoxy)phenol, a compound of interest in drug discovery. While specific experimental data for this molecule is not widely published, this document synthesizes foundational physicochemical principles, data from structural analogs, and established methodologies to build a robust predictive solubility profile. We present a detailed protocol for the definitive determination of thermodynamic solubility via the gold-standard shake-flask method, empowering researchers to generate precise, reliable data. This guide is intended to serve as a foundational resource for scientists in formulation, process chemistry, and drug metabolism, enabling informed decision-making in the development pipeline.

Introduction: The Critical Role of Solubility

This compound is an organic molecule featuring a phenolic hydroxyl group, an ether linkage, and a cyclopropyl moiety. This combination of functional groups imparts a unique balance of hydrophilicity and lipophilicity that directly governs its interaction with various solvents. Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of successful drug development.[1] Poor solubility can lead to low and erratic absorption, insufficient exposure in preclinical models, and significant challenges in developing a viable oral dosage form.[2] Therefore, a thorough characterization of its solubility in a range of pharmaceutically relevant solvents is a mandatory first step in preformulation studies.

This guide will deconstruct the factors expected to govern the solubility of this compound, provide a framework for its empirical determination, and offer insights into strategies for its potential enhancement.

Physicochemical Properties & Predicted Solubility Behavior

The molecular structure is the primary determinant of a compound's solubility. The key features of this compound are:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as a hydrogen bond donor and acceptor. It is also weakly acidic, with a predicted pKa around 10.[3] This implies that its solubility in aqueous media will be highly dependent on pH, increasing significantly at pH values above its pKa due to deprotonation to the more soluble phenolate anion.[4]

-

Ether Linkage (-O-): The ether group is a polar, aprotic feature that can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

-

Cyclopropyl and Phenyl Groups: These hydrocarbon portions of the molecule are non-polar and contribute to its lipophilicity.

A key descriptor for predicting solubility is the octanol-water partition coefficient (LogP). While experimental data for the target molecule is unavailable, the structurally similar compound 4-[2-(cyclopropylmethoxy)ethyl]phenol has a computed XLogP3 of 2.4, suggesting a moderate degree of lipophilicity.[5] This value indicates that the compound will likely exhibit limited aqueous solubility but favorable solubility in many organic solvents.[6]

Definitive Determination of Thermodynamic Solubility

Kinetic solubility assays are useful for high-throughput screening, but for lead optimization and formulation, the determination of equilibrium (or thermodynamic) solubility is essential.[4][7] This value represents the true maximum concentration of a compound in a solvent at equilibrium and is the most reliable measure.[8] The most widely accepted and reliable technique for this measurement is the Saturation Shake-Flask Method.[9]

The Shake-Flask Method: Principle and Rationale

The shake-flask method is founded on the principle of achieving equilibrium between the dissolved solute and an excess of the undissolved solid compound.[9][10] Adding an excess of the solid is a critical step; it ensures that the solution becomes fully saturated and that this saturation represents a true thermodynamic equilibrium.[8] The system is agitated for a prolonged period to allow sufficient time for the dissolution process to reach a plateau, where the rate of dissolution equals the rate of precipitation.[10] The equilibration time can vary significantly depending on the compound and solvent, often requiring 24 to 72 hours to ensure equilibrium is reached.[2][10]

Step-by-Step Experimental Protocol

This protocol provides a self-validating system for the accurate determination of solubility.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature (e.g., 25°C or 37°C).

Materials:

-

This compound (solid, crystalline form preferred)

-

Solvent of interest (e.g., pH 7.4 phosphate buffer, ethanol, PEG 400)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" is key; a good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment (e.g., 5-10 mg per mL of solvent).

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the pre-equilibrated solvent into the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until consecutive measurements show no significant change in concentration.[8][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the supernatant through a syringe filter (0.22 µm) to remove any remaining microscopic particles. Causality Note: This step is crucial to prevent artificially inflated concentration readings from undissolved solids. The first few drops of the filtrate should be discarded to account for any potential adsorption of the compound onto the filter membrane.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample solution as necessary to fall within the linear range of the standard curve.

-

Analyze the standard and sample solutions using a validated HPLC or UV-Vis method to determine the concentration.

-

The measured concentration of the saturated solution is the thermodynamic solubility.

-

Visualizing the Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Predicted Solubility Profile

Based on the physicochemical properties discussed, the following table summarizes the expected solubility of this compound in various common solvents. This table serves as a predictive guide for solvent selection in initial experiments.

| Solvent System | Solvent Type | Expected Solubility | Rationale |

| Water (pH 5.0) | Polar Protic | Very Low / Sparingly Soluble | The compound is in its neutral, unionized form. The lipophilic cyclopropyl and phenyl groups dominate. |

| Water (pH 12.0) | Polar Protic | Moderately Soluble | At a pH well above the pKa (~10), the phenolic proton is removed, forming a more polar and water-soluble phenolate salt.[4] |

| Ethanol / Methanol | Polar Protic | Soluble | The alcohol can engage in hydrogen bonding with both the phenolic hydroxyl and ether groups. The alkyl chain is compatible with the non-polar parts of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Freely Soluble | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for a wide range of organic molecules.[3] |

| Chloroform | Non-polar | Slightly Soluble | As a non-polar solvent, it will primarily interact with the hydrocarbon portions of the molecule.[3] |

| Hexane | Non-polar | Insoluble / Very Low | The high polarity of the phenol and ether groups makes it incompatible with a purely aliphatic, non-polar solvent. |

| Polyethylene Glycol 400 (PEG 400) | Polar Protic | Soluble | PEG 400 is a common pharmaceutical excipient used to enhance the solubility of poorly water-soluble drugs.[11] |

Conclusion for the Practicing Scientist

The solubility of this compound is a multifaceted parameter governed by its distinct functional groups. Its profile is predicted to be that of a classic weakly acidic, lipophilic compound: poor solubility in neutral water, enhanced solubility at high pH, and good solubility in polar organic solvents and co-solvent systems. This guide provides both a theoretical framework for understanding this behavior and, more importantly, a robust, actionable protocol for its precise experimental determination. By employing the shake-flask method, researchers can generate the high-quality, definitive solubility data required to de-risk development and guide the formulation of this compound into a successful drug candidate.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Biorelevant.com. What is equilibrium solubility of a drug? [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Research, 24(11), 2117-2125. [Link]

-

Clark, F. O. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9834014, 4-(2-Hydroxyethoxy)phenol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052481, 4-[2-(Cyclopropylmethoxy)ethyl]phenol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13755495, 4-(Cyclopropylmethoxy)phenol. [Link]

-

Seedher, N., & Bhatia, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. 4-[2-(CYCLOPROPYLMETHOXY)ETHYL]PHENOL | 63659-16-5 [amp.chemicalbook.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 63659-16-5: 4-[2-(Cyclopropylmethoxy)ethyl]phenol [cymitquimica.com]

- 7. enamine.net [enamine.net]

- 8. biorelevant.com [biorelevant.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Cyclopropoxyethoxy)phenol and its Analogs: Synthesis, History, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(2-Cyclopropoxyethoxy)phenol, a molecule of interest in medicinal chemistry. We will delve into its discovery, historical context, and synthetic pathways. Given the limited public information on this specific molecule, we will also draw extensive comparisons to its well-documented structural analog, 4-[2-(cyclopropylmethoxy)ethyl]phenol, a key intermediate in the synthesis of the beta-blocker Betaxolol. This comparative approach will provide researchers, scientists, and drug development professionals with a robust framework for understanding and potentially utilizing these compounds.

Introduction: The Significance of Phenolic Scaffolds and Cyclopropyl Moieties in Medicinal Chemistry

Phenols and their derivatives are fundamental structural motifs that appear extensively in nature and are core scaffolds in a vast number of pharmaceuticals.[1][2] Their ability to engage in hydrogen bonding and act as antioxidants makes them privileged structures in drug design.[1] The incorporation of a cyclopropyl group into a molecule can significantly enhance its pharmacological properties.[3] The unique stereoelectronic nature of the cyclopropyl ring can lead to increased potency, improved metabolic stability, and enhanced permeability across biological membranes.[3] The combination of a phenol and a cyclopropyl moiety, as seen in the title compound and its analogs, therefore represents a promising scaffold for the development of novel therapeutics.

Distinguishing this compound from its Methoxy Analog

It is crucial to first distinguish between two closely related structures that are often conflated:

-

This compound (CAS 885274-40-8) : In this molecule, a cyclopropyl group is directly attached to an oxygen atom, forming a cyclopropoxy group. This is then connected via an ethoxy linker to the phenol.

-

4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5) : Here, a methylene (-CH2-) bridge separates the cyclopropyl ring from the oxygen atom, forming a cyclopropylmethoxy group. This is a well-documented intermediate in the synthesis of Betaxolol.[4][5][6]

The presence or absence of this methylene linker significantly impacts the molecule's chemical properties and potential synthetic routes. While information on this compound is sparse, its methoxy analog provides a rich case study.

The Discovery and History of 4-[2-(cyclopropylmethoxy)ethyl]phenol: A Gateway to Betaxolol

The history of 4-[2-(cyclopropylmethoxy)ethyl]phenol is intrinsically linked to the development of Betaxolol, a cardioselective beta-adrenergic receptor blocker used in the treatment of hypertension, angina, and glaucoma.[7] This phenol derivative is a critical building block for the synthesis of Betaxolol.[4][5][6] The development of efficient and economically viable synthetic routes for this intermediate has been the subject of extensive research, as evidenced by numerous patents.[7][8]

Early synthetic methods were often lengthy and resulted in low overall yields.[7] Subsequent research focused on developing shorter, more efficient, and industrially scalable processes.[7][8]

Synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol: A Review of Key Methodologies

Several synthetic strategies for 4-[2-(cyclopropylmethoxy)ethyl]phenol have been reported, primarily in patent literature. A common and efficient approach starts from p-chlorophenol.[7][8]

Synthesis from p-Chlorophenol

This process involves a multi-step sequence that is amenable to large-scale production.[7][8] The key steps are outlined below.

Experimental Protocol:

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of p-chlorophenol is first protected, for example, as a t-butyl ether, to prevent it from interfering with subsequent reactions.[7][8] This is typically achieved by reacting p-chlorophenol with isobutylene in the presence of an acid catalyst.[7]

-

Grignard Reaction: The protected p-chlorophenyl t-butyl ether is then converted to a Grignard reagent by reacting it with magnesium. This Grignard reagent is subsequently reacted with an epoxide, such as ethylene oxide, to introduce the ethyl alcohol side chain.[8]

-

Etherification: The resulting alcohol is then etherified with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base to form the cyclopropylmethoxyethyl group.[8]

-

Deprotection: Finally, the t-butyl protecting group is removed under acidic conditions to yield the desired 4-[2-(cyclopropylmethoxy)ethyl]phenol.[7][8]

Causality Behind Experimental Choices:

-

The choice of a t-butyl protecting group is strategic due to its stability under the basic conditions of the Grignard and etherification steps and its facile removal under acidic conditions.[7]

-

The Grignard reaction provides a reliable method for carbon-carbon bond formation, allowing for the construction of the ethyl side chain.

-

Williamson ether synthesis is a classic and efficient method for forming the ether linkage.

Caption: Synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol from p-chlorophenol.

Quantitative Data Summary:

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Protection | p-Chlorophenol, Isobutylene | p-Toluenesulfonic acid | Toluene | 20-25 | 72.2 | [7] |

| Grignard & Ethylene Oxide Addition | Protected Phenol, Mg, Ethylene Oxide | - | THF | - | - | [8] |

| Etherification | Alcohol Intermediate, Cyclopropylmethyl bromide | Base | - | - | - | [8] |

| Deprotection | Protected Ether | Concentrated HCl | - | 25-30 | 92.2 | [7] |

Note: Yields for intermediate steps are not always explicitly stated in patent literature.

Proposed Synthesis of this compound

Given the lack of detailed synthetic procedures for this compound, a plausible route can be proposed based on standard organic chemistry transformations. A potential starting material is 4-hydroxyphenethyl alcohol.

Proposed Experimental Workflow:

-

Selective Protection: The phenolic hydroxyl group of 4-hydroxyphenethyl alcohol would be selectively protected, for instance, as a benzyl ether. This is necessary to prevent its reaction in the subsequent etherification step.

-

Williamson Ether Synthesis: The aliphatic alcohol of the protected 4-hydroxyphenethyl alcohol would then be reacted with a suitable cyclopropyl derivative. A key challenge here is the formation of the cyclopropoxy ether. This might be achieved by using a cyclopropyl halide or a cyclopropyl triflate under basic conditions. The reactivity of cyclopropyl halides can be low, so forcing conditions may be required.

-

Deprotection: The final step would be the deprotection of the phenolic hydroxyl group. If a benzyl ether was used, this can be efficiently removed by catalytic hydrogenation.

Caption: Proposed synthetic route for this compound.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural motifs suggest several potential areas of application in drug discovery:

-

Beta-Blockers: Given its structural similarity to the Betaxolol intermediate, it could be explored as a scaffold for novel beta-adrenergic receptor antagonists.[5]

-

Antioxidants: The phenolic group can act as a radical scavenger, suggesting potential applications as an antioxidant.[9]

-

Enzyme Inhibitors: Phenolic compounds are known to interact with the active sites of various enzymes. The unique conformation of the cyclopropoxyethoxy side chain could be exploited to design selective enzyme inhibitors.

-

Metabolic Disorders: Substituted phenols have been investigated as agents for treating metabolic disorders.[10]

Further research is needed to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a sparsely documented compound with potential for applications in medicinal chemistry. By leveraging the extensive knowledge available for its structural analog, 4-[2-(cyclopropylmethoxy)ethyl]phenol, we can propose viable synthetic routes and identify promising areas for future research. The combination of the phenolic scaffold and the cyclopropyl moiety makes this class of compounds an attractive area for the development of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this intriguing molecule.

References

- Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol - NTNU. (n.d.).

- A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents. (n.d.).

- EP2187742B1 - (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes - Google Patents. (n.d.).

- CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol - Google Patents. (n.d.).

- CAS 63659-16-5: 4-[2-(Cyclopropylmethoxy)ethyl]phenol - CymitQuimica. (n.d.).

- 885274-40-8 | 4-(2-Cyclopropoxy-ethoxy)-phenol - ChemScene. (n.d.).

- US7205302B2 - Heterocyclic compound derivatives and medicines - Google Patents. (n.d.).

- US20150087688A1 - Prodrugs of hydroxyl-comprising drugs - Google Patents. (n.d.).

- US11147770B2 - Pharmaceutical composition and administrations thereof - Google Patents. (n.d.).

- Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2' - PubMed. (n.d.).

- Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository. (2022).

- Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed. (2022).

- Studies on hindered phenols and analogues. 1. Hypolipidemic and hypoglycemic agents with ability to inhibit lipid peroxidation - PubMed. (1989).

- Synthetic and structure/activity studies on acid-substituted 2-arylphenols: discovery of 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]-propoxy]phenoxy]benzoic acid, a high-affinity leukotriene B4 receptor antagonist - PubMed. (1995).

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016).

- 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem. (n.d.).

- Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol. (n.d.).

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nva.sikt.no [nva.sikt.no]

- 5. CAS 63659-16-5: 4-[2-(Cyclopropylmethoxy)ethyl]phenol [cymitquimica.com]

- 6. nva.sikt.no [nva.sikt.no]

- 7. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]

- 8. CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol - Google Patents [patents.google.com]

- 9. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on hindered phenols and analogues. 1. Hypolipidemic and hypoglycemic agents with ability to inhibit lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Betaxolol: A Technical Guide to the Strategic Intermediate 4-(2-Cyclopropoxyethoxy)phenol

Abstract